molecular formula C11H11F B8680962 1-(Cyclopent-1-en-1-yl)-4-fluorobenzene

1-(Cyclopent-1-en-1-yl)-4-fluorobenzene

Cat. No.: B8680962
M. Wt: 162.20 g/mol
InChI Key: WFQZFUSKFDJLAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclopent-1-en-1-yl)-4-fluorobenzene is a fluorinated aromatic compound featuring a cyclopentene ring directly conjugated to a fluorobenzene moiety. The cyclopentene substituent introduces a strained, non-aromatic five-membered ring with a conjugated double bond, which may influence electronic properties such as resonance effects and dipole moments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 1-(cyclopent-1-en-1-yl)-4-fluorobenzene, differing primarily in substituent groups, chain length, or ring systems.

Substituent Variations on Fluorobenzene

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications References
This compound Cyclopentene C₁₁H₁₁F 162.21 Conjugated double bond introduces strain; potential for π-π stacking -
1-(Dibromomethyl)-4-fluorobenzene Dibromomethyl C₇H₅Br₂F 267.92 Boiling point: 40–50°C @ 0.2 Torr; halogen-rich for cross-coupling
1-[(1E)-1,3-Butadien-1-yl]-4-fluorobenzene 1,3-Butadienyl C₁₀H₉F 148.18 Extended conjugation for electronic applications (e.g., OLEDs)
1-(Cyclopropyldifluoromethyl)-4-fluorobenzene Cyclopropane-difluoromethyl C₁₀H₈F₃ 186.17 Fluorine-rich; potential in agrochemicals/pharmaceuticals
1-[4-Chloro-1-(4-fluorophenyl)butyl]-4-fluorobenzene Chlorobutyl-fluorophenyl C₁₆H₁₅ClF₂ 280.74 Bulky substituent; intermediate in drug synthesis

Key Observations:

  • Electronic Effects : The cyclopentene group in the target compound may enhance electron delocalization compared to saturated chains (e.g., chlorobutyl in ).
  • Steric Influence : Bulky substituents like dibromomethyl or chlorobutyl reduce molecular flexibility, whereas cyclopropane or butadienyl groups introduce strain or conjugation.
  • Synthetic Utility : Halogenated derivatives (e.g., dibromomethyl , bromoethyl ) serve as intermediates in cross-coupling or alkylation reactions.

Structural Analogues in Pharmaceutical Contexts

  • 8-{1-[3-(Cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline: Features a cyclopentene-benzyl-piperidine scaffold. Exhibits curved conformation with phenyl ring inclined at ~15° to cyclopentene plane. Crystal packing dominated by C–H⋯H interactions (67.5% Hirshfeld surface) .
  • Haloperidol Analogs (e.g., SYA 013) :
    • Utilize 4-fluorobenzene derivatives with chlorobutyl chains for dopamine receptor binding .
    • Synthetic routes involve Clemmensen reduction for deoxygenation .

Physicochemical and Reactivity Comparisons

  • Boiling Points : 1-(Dibromomethyl)-4-fluorobenzene sublimes at 40–50°C under vacuum , whereas bulkier derivatives (e.g., chlorobutyl ) likely have higher boiling points.
  • Reactivity: The cyclopentene double bond may undergo Diels-Alder reactions, unlike saturated chains in . Bromoethyl or iodovinyl substituents (e.g., ) enable nucleophilic substitutions or Sonogashira couplings.

Properties

Molecular Formula

C11H11F

Molecular Weight

162.20 g/mol

IUPAC Name

1-(cyclopenten-1-yl)-4-fluorobenzene

InChI

InChI=1S/C11H11F/c12-11-7-5-10(6-8-11)9-3-1-2-4-9/h3,5-8H,1-2,4H2

InChI Key

WFQZFUSKFDJLAO-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C1)C2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a 0.5M solution of 4-fluorophenylmagnesium bromide (298 mL, 149 mmol) in THF at 0° C. was carefully added cyclopentanone (13.23 mL, 149 mmol). Upon the end of the addition, the reaction mixture was heated at reflux for 2 h. Ice (10 g) and 6N aqueous hydrochloric acid were added. The reaction mixture was extracted with ether. The combined organic extracts were washed with a saturated aqueous solution of sodium hydrogen sulfite, a saturated aqueous solution of sodium bicarbonate and water. The organic layer was dried over anhydrous magnesium sulfate and filtered. The solvent was removed in vacuum and the residue was purified by column chromatography on silica gel to give 1-cyclopentenyl-4-fluorobenzene (24.155 g, 149 mmol, 100% yield) as colorless oil. LC-MS (M+H)+=163.0. 1H NMR (500 MHz, CDCl3) δ ppm 7.35-7.42 (2H, m), 6.95-7.02 (2H, m), 6.06-6.13 (1H, m), 2.63-2.71 (2H, m), 2.47-2.56 (2H, m), 1.96-2.06 (2H, m).
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Synthesis routes and methods II

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